Methyl2-(5-(trifluoromethyl)pyridin-2-yl)acetate
Description
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a pyridine-based ester derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring and an acetate group at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in agrochemical and pharmaceutical research .
Key features of this compound include:
- Molecular framework: A pyridine ring with a trifluoromethyl group and an ester-functionalized side chain.
- Functional groups: The ester group (-COOCH₃) allows for hydrolysis to carboxylic acids, enabling further derivatization.
- Applications: Intermediate in synthesizing bioactive molecules, including kinase inhibitors and herbicides .
Properties
Molecular Formula |
C9H7ClF3NO2 |
|---|---|
Molecular Weight |
253.60 g/mol |
IUPAC Name |
methyl 2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3 |
InChI Key |
BZYRZJNOKBRCLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
A widely employed method involves nucleophilic substitution at the pyridine ring. Starting with 2-bromo-5-(trifluoromethyl)pyridine, methyl acetate acts as a nucleophile in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (KCO). The reaction proceeds via an SAr mechanism, facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward substitution. Typical conditions include refluxing in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the target compound in 65–75% purity.
Table 1: Representative Conditions for Nucleophilic Substitution
| Parameter | Value |
|---|---|
| Starting Material | 2-Bromo-5-(trifluoromethyl)pyridine |
| Nucleophile | Methyl Acetate |
| Base | KCO (2.5 eq) |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Yield | 68% |
This method is favored for its simplicity but requires rigorous purification via column chromatography to remove residual brominated byproducts.
Multi-Component Reactions (MCRs)
Recent advances utilize MCRs to streamline synthesis. A protocol adapted from the Royal Society of Chemistry involves condensing 5-(trifluoromethyl)pyridin-2-amine with methyl glyoxylate and 2-isocyano-2,4,4-trimethylpentane in methanol under acidic catalysis (TosOH, 0.2 eq). The one-pot reaction proceeds at 70°C for 12 hours, forming the imidazo[1,2-a]pyridine intermediate, which is subsequently hydrolyzed to the acetate ester. This approach achieves a 72% yield with fewer purification steps compared to traditional methods.
Critical Factors for MCR Success
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions offer a versatile pathway. For instance, Suzuki-Miyaura coupling between 2-(trifluoromethyl)-5-boronic acid pyridine and methyl 2-bromoacetate employs Pd(PPh) as a catalyst in a toluene/water biphasic system. The reaction proceeds at 90°C for 8 hours under inert atmosphere, yielding the product in 81% isolated yield after extraction.
Table 2: Optimization of Coupling Conditions
| Variable | Optimal Value |
|---|---|
| Catalyst | Pd(PPh) (5 mol%) |
| Ligand | XantPhos (10 mol%) |
| Base | NaCO |
| Solvent | Toluene/HO (3:1) |
| Temperature | 90°C |
This method excels in regioselectivity but demands stringent exclusion of oxygen to prevent catalyst deactivation.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate SAr reactions but complicate product isolation. Conversely, toluene in coupling reactions improves phase separation during workup. Elevated temperatures (≥80°C) are critical for overcoming the activation energy of aromatic substitution, though excessive heat degrades acid-sensitive intermediates.
Catalytic Systems
The choice of catalyst dictates efficiency in cross-coupling methodologies. BrettPhos-Pd-G3, a pre-ligated palladium catalyst, enhances turnover in aryl amination reactions, achieving >90% conversion at 0.1 mol% loading. Base selection (e.g., t-BuONa vs. CsCO) further modulates reactivity, with stronger bases accelerating transmetalation but risking ester saponification.
Industrial-Scale Production Techniques
Batch Reactor Processes
Large-scale synthesis employs jacketed batch reactors with mechanical stirring and temperature control. A typical protocol charges 2-bromo-5-(trifluoromethyl)pyridine (10 kg), methyl acetate (15 L), and KCO (7.5 kg) into a 50 L reactor, maintaining 100°C for 20 hours. Post-reaction, the mixture is filtered to remove salts and distilled under reduced pressure (40 mbar, 80°C) to recover the product in 70% yield.
Continuous Flow Reactors
Flow chemistry minimizes thermal gradients and improves safety. A two-stage system combines a high-temperature zone (120°C) for substitution and a low-temperature zone (25°C) for quenching. Residence times of 30 minutes per stage achieve 85% conversion, with in-line IR monitoring ensuring real-time quality control.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 60:40 acetonitrile/water, 1 mL/min) reveals ≥98% purity when using continuous flow methods, compared to 92–95% for batch processes.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 68 | 92 | Moderate |
| Multi-Component Reaction | 72 | 95 | High |
| Suzuki Coupling | 81 | 98 | Low |
MCRs balance yield and scalability, whereas cross-coupling offers superior purity at the expense of catalyst costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid.
Reduction: Formation of 2-(5-(trifluoromethyl)pyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Agrochemicals
One of the primary applications of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate lies in the development of agrochemicals , particularly as a herbicide. Its derivatives are known to exhibit herbicidal activity, which is crucial for controlling unwanted vegetation in agricultural settings. The trifluoromethyl group contributes to increased biological activity, making these compounds effective in targeting specific plant processes.
Table 1: Comparison of Herbicidal Activity
| Compound Name | Structure | Activity Level |
|---|---|---|
| Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | Structure | High |
| Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate | Structure | Moderate |
| Methyl (5-oxopyrazol-3-yl)acetate | Structure | Low |
Pharmaceutical Applications
In pharmaceuticals, methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate exhibits promising biological activities . Research indicates that compounds containing trifluoromethyl groups can enhance biological potency due to their ability to interact effectively with biological targets. This compound has been studied for its potential antimicrobial and antioxidant properties, making it a candidate for further pharmacological studies .
Case Study: Antimicrobial Activity
A study investigated the antibacterial effects of various derivatives of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins by binding to their active sites.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: Chlorine Addition: The 3-chloro derivative (CAS 885949-63-3) shows increased molecular weight (253.61 vs. Ester Variation: Ethyl esters (e.g., CAS 757971-25-8) exhibit higher lipophilicity compared to methyl esters, influencing bioavailability in drug design . Sulfonyl Group: The sulfonyl-containing analog (CAS 142274-37-1) has a higher molecular weight (283.22) and polarity, making it suitable for designing sulfonamide-based inhibitors .
Synthetic Utility: Sodium Salt (CAS 1956366-39-4): Serves as a water-soluble intermediate for carboxylate-mediated reactions, such as amide bond formation . Cyano Derivatives (CAS 61352-54-3): The nitrile group enables further functionalization via hydrolysis or nucleophilic addition, useful in constructing heterocycles .
Structural Complexity :
- Compounds like Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate (CAS 1823182-35-9) incorporate fused pyrimidine rings, increasing steric hindrance and modulating target binding .
Research Implications
- Agrochemical Development : The trifluoromethyl group improves resistance to metabolic degradation, critical in pesticide design .
- Medicinal Chemistry: Sulfonyl and cyano analogs (e.g., CAS 142274-37-1 and 61352-54-3) are promising scaffolds for kinase inhibitors due to their hydrogen-bonding capabilities .
- Synthetic Challenges : Chlorinated derivatives (e.g., CAS 885949-63-3) require precise regioselective synthesis to avoid byproducts .
Biological Activity
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its structural features, particularly the trifluoromethyl group attached to a pyridine ring. This compound's biological activity, including its potential as an enzyme inhibitor and its application in drug development, is significant for various therapeutic areas.
The compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. The mechanism of action typically involves interactions with specific enzymes or molecular targets, leading to inhibition or modulation of biological pathways. For instance, it can be involved in enzyme inhibition, influencing processes such as signal transduction and metabolic pathways .
Chemical Reactions
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo several chemical transformations:
- Oxidation : Converts the ester to a carboxylic acid.
- Reduction : Converts the ester to an alcohol.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties, particularly against various targets relevant to disease states. For example, compounds with similar trifluoromethyl-pyridine structures have shown enhanced potency in inhibiting enzymes involved in neurotransmitter uptake and cancer cell proliferation .
Antimicrobial Activity
Studies have demonstrated that derivatives of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate possess antimicrobial properties. For instance, certain analogs have been tested against Chlamydia trachomatis, showing selective inhibition without affecting host cell viability. The presence of the trifluoromethyl group was crucial for maintaining this activity .
Case Studies
- Neuroprotective Activity : A study evaluated the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results indicated that certain derivatives could upregulate protective proteins and exhibit antioxidant properties, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
- Antibacterial Properties : Another investigation focused on the antibacterial efficacy of similar trifluoromethyl-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted significant activity, implicating efflux mechanisms as a pathway for resistance .
Comparative Analysis
To better understand the biological activity of methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 2-cyano-5-(trifluoromethyl)nicotinate | Anticancer | Similar trifluoromethyl structure |
| Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate | Antimicrobial | Enhanced potency due to trifluoromethyl group |
| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride | Antichlamydial | Selective against Chlamydia |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate?
- Methodological Answer : A typical approach involves coupling a trifluoromethyl-substituted pyridine precursor with an acetylating agent. For example, analogous syntheses use sodium hydride (NaH) in anhydrous THF to deprotonate intermediates, followed by nucleophilic substitution or esterification (e.g., reaction of 2-amino-5-(trifluoromethyl)pyridine with methyl chloroacetate derivatives). Purification often employs column chromatography with ethyl acetate/petroleum ether gradients .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for assessing purity. Structural confirmation requires - and -NMR to verify the ester group (δ ~3.7 ppm for methyl, δ ~170 ppm for carbonyl) and pyridine ring protons (δ ~7.5–8.5 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., m/z = 263.2 for CHFNO) .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for specific hazards: for structurally similar compounds, H303/H313/H333 codes indicate risks of toxicity upon ingestion, skin contact, or inhalation. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine’s 2-position, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance may require optimized catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C). Monitor reaction progress via TLC using silica gel plates with fluorescent indicators .
Q. What analytical challenges arise in quantifying this compound in complex mixtures?
- Methodological Answer : Co-elution with byproducts in reversed-phase HPLC can occur. Use gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to improve resolution. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Validate methods using spiked matrices to assess recovery rates (target: 90–110%) .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or impurities. Reproduce experiments in deuterated solvents (e.g., CDCl vs. DMSO-d) and compare with computational predictions (DFT-based NMR simulations). Cross-validate with heteronuclear 2D techniques (HSQC, HMBC) to assign ambiguous peaks .
Q. What role does this compound play in medicinal chemistry scaffold design?
- Methodological Answer : The pyridine-acetate core serves as a bioisostere for carboxylic acids, improving metabolic stability. For example, derivatives with morpholine-ethoxy substituents (see analog CAS 1038395-64-0) are explored for kinase inhibition or as prodrugs. In vitro assays (e.g., CYP450 inhibition) should assess pharmacokinetic properties .
Q. How to optimize reaction yields in large-scale syntheses?
- Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Use controlled addition of reagents (e.g., dropwise addition of NaH in THF) and inline FTIR to monitor intermediates. Post-reaction, employ liquid-liquid extraction (ethyl acetate/water) and fractional distillation for solvent recovery .
Methodological Notes
- Data Contradictions : Always cross-reference physical properties (e.g., melting points, solubility) across peer-reviewed journals and patents. For example, conflicting HPLC retention times may arise from column aging or mobile phase pH variations.
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways. Use UPLC-PDA to track impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
